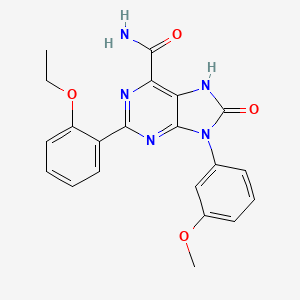

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by substituted phenyl groups at the 2- and 9-positions of the purine core. The 2-position features a 2-ethoxyphenyl moiety, while the 9-position is substituted with a 3-methoxyphenyl group. This compound is synthesized via multi-step reactions involving thiourea intermediates and alkylation processes, as demonstrated by Huang et al. in their synthesis of structurally analogous derivatives . Its design leverages electronic and steric modifications to optimize interactions with biological targets, such as enzymes or receptors, though specific pharmacological data for this exact compound remain undisclosed in the provided evidence.

Propiedades

IUPAC Name |

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c1-3-30-15-10-5-4-9-14(15)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-7-6-8-13(11-12)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPATJGODIBUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Introduction of the Ethoxy and Methoxy Groups: The ethoxy and methoxy groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.

Coupling Reactions: The final step involves coupling the substituted phenyl rings to the purine core. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : Research indicates that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated its effectiveness against lung cancer cells, showing significant inhibition of cell proliferation.

- Mechanistic Insights : The compound has been shown to modulate apoptotic pathways, increasing pro-apoptotic markers while decreasing anti-apoptotic proteins, thus promoting cell death in malignancies.

Enzyme Inhibition

The compound exhibits promising enzyme inhibition properties:

- Target Enzymes : It has been studied for its ability to inhibit specific enzymes involved in cancer pathways. For example, it has been identified as a potential inhibitor of certain kinases that are crucial in tumor growth and metastasis.

Receptor Binding

Research has also explored the compound's interaction with various receptors:

- Binding Affinity : The compound shows significant binding affinity to receptors involved in cell signaling and proliferation, which could be leveraged for therapeutic interventions in diseases characterized by aberrant signaling pathways.

Study 1: Anticancer Efficacy

| Parameter | Value |

|---|---|

| Dosage | 5 mg/kg orally |

| Model | Mouse with established tumors |

| Result | Significant reduction in tumor growth compared to control groups |

Study 2: Mechanistic Insights

| Assay Type | Findings |

|---|---|

| Western Blot | Increased pro-apoptotic markers; decreased anti-apoptotic proteins |

Mecanismo De Acción

The mechanism of action of 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and related purine derivatives:

Key Comparative Insights:

Electronic Effects : The target compound’s ethoxy and methoxy groups provide balanced electron-donating properties, contrasting with the electron-withdrawing chlorine in or the hydrogen-bonding hydroxyl group in .

Steric Considerations : The 2-ethoxyphenyl group in the target compound introduces moderate steric hindrance compared to the smaller methyl group in or the bulkier dimethoxyphenyl in .

Synthetic Utility : Scalable synthesis methods for the target compound and its analogs (e.g., ) highlight their relevance in medicinal chemistry, particularly for optimizing pharmacokinetic profiles.

Research Findings and Implications

- SAR Trends : Substitution at the 2-position with aryl or heteroaryl groups (e.g., thienyl in ) significantly impacts target selectivity, as demonstrated in purine-based kinase inhibitors.

- Metabolic Stability : Halogenated derivatives (e.g., ) exhibit enhanced metabolic stability compared to alkoxy-substituted analogs, a critical factor in drug design.

- Process Chemistry : The emphasis on high-purity synthesis (e.g., ) reflects industry demand for reproducible intermediates in large-scale drug development.

Actividad Biológica

The compound 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases and phosphatases, which play critical roles in cell proliferation and survival.

- Modulation of Apoptosis : It may influence apoptotic pathways by regulating Bcl-2 family proteins, thus promoting apoptosis in cancer cells.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication (e.g., HCV) | |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Case Studies

- Anticancer Activity : A study evaluated the effect of the compound on various cancer cell lines, including breast and prostate cancer. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting potential as a chemotherapeutic agent.

- Antiviral Properties : In vitro assays demonstrated that the compound effectively inhibited the replication of Hepatitis C virus (HCV) with an EC50 value in the low micromolar range. This suggests its potential utility in antiviral therapies.

- Anti-inflammatory Effects : Research has shown that the compound can reduce levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further development.

- Safety Profile : Toxicity assessments indicate a relatively safe profile at therapeutic doses, with minimal adverse effects observed in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.